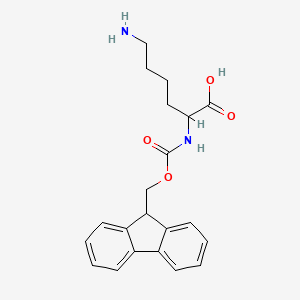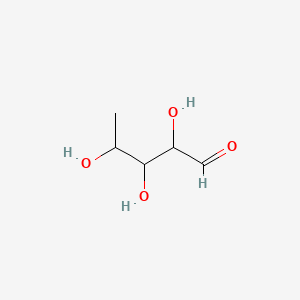
5-Deoxy-D-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-D-ribose is an organic compound with the molecular formula C5H10O5 It is a pentose sugar derivative characterized by the presence of three hydroxyl groups attached to the second, third, and fourth carbon atoms of a pentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Deoxy-D-ribose can be synthesized through the photocatalytic degradation of fucoidan, a sulfated polysaccharide from brown algae. The process involves the use of hydrogen peroxide (H2O2) and titanium dioxide (TiO2) as catalysts. The reaction conditions typically include a 5% concentration of TiO2 and 0.95% H2O2, with the degradation monitored by high-performance gel permeation chromatography (HPGPC) and thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photocatalytic degradation and the use of catalysts like TiO2 and H2O2 can be scaled up for larger production volumes. The process would involve optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Deoxy-D-ribose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 2,3,4-Trihydroxypentanoic acid.
Reduction: 2,3,4-Trihydroxypentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Deoxy-D-ribose has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying metabolic pathways and enzyme reactions.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 5-Deoxy-D-ribose involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in biochemical processes.
Comparaison Avec Des Composés Similaires
2,3,4-Trihydroxypentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,4,5-Tetrahydroxypentanal: Contains an additional hydroxyl group compared to 5-Deoxy-D-ribose.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3 |
Clé InChI |
WDRISBUVHBMJEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


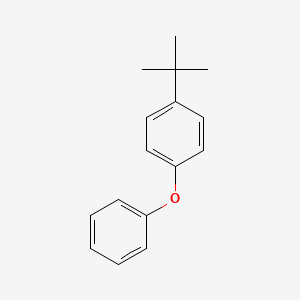

![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)
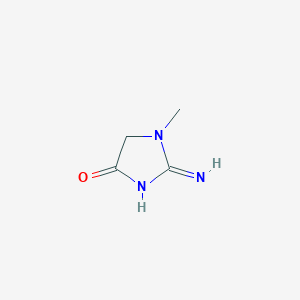
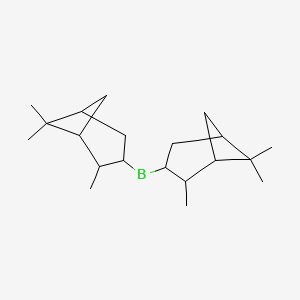

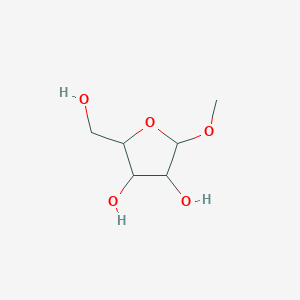
![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)

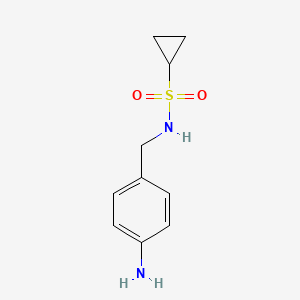

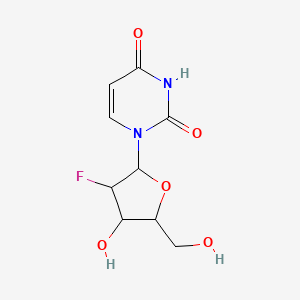
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
